N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPDT is a thioacetamide derivative that belongs to the class of compounds known as pyrimidinethiones.
Mechanism of Action
The mechanism of action of CPDT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. CPDT has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and survival. Additionally, CPDT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
CPDT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and improvements in cognitive function. Additionally, CPDT has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPDT for lab experiments is its relatively low toxicity compared to other compounds used in scientific research. Additionally, CPDT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CPDT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CPDT, including further studies on its mechanism of action, optimization of its therapeutic properties, and development of new derivatives with improved pharmacological properties. Additionally, CPDT may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Synthesis Methods
CPDT can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most common method for synthesizing CPDT is the chemical synthesis method, which involves the reaction of 4-chlorobenzaldehyde with thiourea and 2,4,6-trihydroxypyrimidine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield CPDT.
Scientific Research Applications
CPDT has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that CPDT has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, CPDT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-1-3-8(4-2-7)14-11(19)6-20-12-15-9(17)5-10(18)16-12/h1-5H,6H2,(H,14,19)(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJIQAOKUQFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.